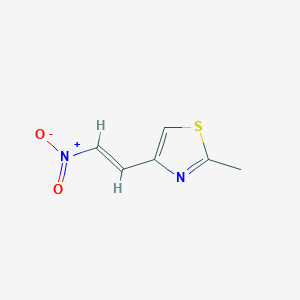

2-Methyl-4-(2-nitrovinyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |

InChI |

InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |

InChI Key |

NBBHKQYUWYHQLF-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC1=NC(=CS1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 2 Methyl 4 2 Nitrovinyl Thiazole

Established and Emerging Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a well-established field in heterocyclic chemistry, with several classical and modern methods available to synthetic chemists.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most common and versatile method for thiazole ring construction. organic-chemistry.orgwikipedia.orgpsu.edu The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. organic-chemistry.orgpsu.edu This reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. organic-chemistry.orgnih.gov

The Hantzsch synthesis is known for its high yields and the ability to introduce a variety of substituents at the 2, 4, and 5-positions of the thiazole ring by choosing appropriately substituted starting materials. organic-chemistry.orgwikipedia.org For the synthesis of a 2-methyl-4-substituted thiazole, thioacetamide (B46855) would be the thioamide of choice.

Adaptations to the Hantzsch synthesis have been developed to improve efficiency and expand its scope. These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times under solvent-free and catalyst-free conditions. organic-chemistry.orgwikipedia.org One-pot, multi-component variations, where the α-haloketone is generated in situ or where an aldehyde is also incorporated, have streamlined the process, making it more environmentally benign. researchgate.net

Gabriel Synthesis and Related Cyclization Strategies

Another classical approach to thiazole synthesis is the Gabriel method. This strategy involves the cyclization of α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide (P₂S₅). wikipedia.orgtcichemicals.com The reaction effectively converts the ketone and amide carbonyl groups into a thioamide and then facilitates the ring closure to form the thiazole. This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. wikipedia.org For instance, reacting N-(2-oxopropyl)acetamide with phosphorus pentasulfide can produce 2,5-dimethylthiazole. wikipedia.org

Related cyclization strategies often build upon the core principle of intramolecular condensation. These methods provide alternative routes to access specific substitution patterns on the thiazole ring that might be less accessible through the Hantzsch synthesis.

Condensation Reactions Utilizing Haloketones and Thioamides

This category is fundamentally centered on the Hantzsch synthesis, which is the primary example of condensing α-haloketones with thioamides. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction's robustness and predictability have made it a cornerstone of thiazole chemistry. nih.gov By selecting chloroacetone (B47974) or bromoacetone (B165879) as the α-haloketone and thioacetamide as the thioamide, the synthesis can be directed towards a 2,4-dimethylthiazole (B1360104) core, which can then be further functionalized. orgsyn.org

The reaction mechanism involves the formation of an intermediate by nucleophilic substitution, followed by cyclization and dehydration to yield the thiazole. organic-chemistry.org The process is often carried out in solvents like ethanol (B145695) or methanol (B129727) and can be performed under heating. nih.govgoogle.com The versatility of this method allows for the preparation of a wide range of thiazole derivatives with various substituents. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Features | Resulting Thiazole Position |

| α-Haloketone | Thioamide | High yield, versatile, classic method (Hantzsch) | 2, 4, 5-substitution |

| α-Acylaminoketone | Phosphorus Pentasulfide | Forms 2,5-disubstituted thiazoles (Gabriel) | 2, 5-substitution |

| α-Aminonitrile | Carbon Disulfide | Produces 5-amino-2-mercaptothiazoles (Cook-Heilbron) | 2, 5-substitution |

Alternative Annulation and Ring-Closure Protocols

Beyond the classical methods, several other protocols for thiazole ring formation have been developed. The Cook-Heilbron synthesis, for example, utilizes the reaction of α-aminonitriles with carbon disulfide or related thioacid derivatives to produce 5-aminothiazoles. organic-chemistry.orgresearchgate.net

Other modern approaches focus on greener and more efficient syntheses. These can include:

Reactions of thioamides with reagents other than α-haloketones , such as α-diazoketones or α,β-unsaturated carbonyl compounds. tcichemicals.com

Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields for various thiazole-forming reactions. organic-chemistry.orgwikipedia.org

Multi-component reactions , where three or more starting materials are combined in a single step to create complex thiazole derivatives, offering high atom economy. researchgate.net

Annulation strategies that build the thiazole ring onto an existing molecular framework, providing access to fused heterocyclic systems. researchgate.net

These alternative methods provide a valuable toolkit for chemists to synthesize thiazoles with diverse substitution patterns and functionalities.

Directed Synthesis of the 2-Methyl-4-(2-nitrovinyl)thiazole Core

The synthesis of the target compound, this compound, requires a two-stage approach: first, the formation of a 2-methylthiazole (B1294427) core bearing a suitable functional group at the 4-position, and second, the elaboration of this functional group into the nitrovinyl moiety.

Strategic Introduction of the Nitrovinyl Moiety

A common and effective strategy for introducing a nitrovinyl group onto an aromatic ring is through the condensation of an aldehyde with a nitroalkane. This reaction, known as the Henry reaction or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming process. organic-chemistry.orgwikipedia.org

The key intermediate for the synthesis of this compound is 2-methyl-4-formylthiazole . This aldehyde can be prepared through various methods, including the oxidation of 4-methyl-5-(hydroxymethyl)thiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative. nih.gov

Once 2-methyl-4-formylthiazole is obtained, it can be reacted with nitromethane (B149229) in the presence of a base. The reaction proceeds through the following steps:

A base abstracts an acidic proton from nitromethane to form a nucleophilic nitronate anion.

The nitronate anion attacks the electrophilic carbonyl carbon of 2-methyl-4-formylthiazole.

This addition forms a β-nitro alcohol intermediate.

Subsequent dehydration of this intermediate, which can often occur in the same reaction pot, eliminates a molecule of water to yield the final product, this compound, which is a conjugated nitroalkene. organic-chemistry.orgwikipedia.org

The Knoevenagel condensation is a related reaction that can also be employed. It involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as nitromethane, in the presence of a catalyst, which is typically a weak base like an amine. wikipedia.org This reaction also proceeds through a condensation mechanism to form the α,β-unsaturated product. wikipedia.org

| Precursor Compound | Reagent | Reaction Type | Key Transformation |

| 2-Methyl-4-formylthiazole | Nitromethane | Henry Reaction (Nitroaldol) | Forms β-nitro alcohol, then dehydrates to nitrovinyl |

| 2-Methyl-4-formylthiazole | Nitromethane | Knoevenagel Condensation | Direct formation of the nitrovinyl group |

Regioselective Functionalization at Thiazole Ring Positions

The synthesis of functionalized thiazoles, including the precursors to this compound, relies heavily on controlling the regioselectivity of substituent placement on the thiazole ring. The inherent electronic properties of the thiazole ring dictate the positions most susceptible to electrophilic or nucleophilic attack. Generally, in electrophilic aromatic substitution, the C5 position of the thiazole ring is the most reactive, followed by the C4 position, while the C2 position is the least reactive. youtube.comyoutube.com Conversely, nucleophilic attack is favored at the C2 position. youtube.com

The classical Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a foundational method for constructing the thiazole core. synarchive.com The choice of appropriately substituted starting materials directly establishes the initial substitution pattern. For instance, the reaction of thioacetamide with a suitably functionalized α-haloketone can directly install the methyl group at the C2 position and provide a handle for further elaboration at the C4 and C5 positions. patsnap.com The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions; under neutral conditions, N-monosubstituted thioureas typically yield 2-(N-substituted amino)thiazoles, whereas acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers. rsc.org

Modern synthetic methods offer more sophisticated control over regioselectivity. Directed metalation, using powerful bases like turbo-Grignard reagents (TMPMgCl·LiCl) or zincated bases (TMP₂Zn·2MgCl₂·2LiCl), allows for the deprotonation of specific C-H bonds on the thiazole ring, followed by quenching with an electrophile. sigmaaldrich.com This technique enables the introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution. For example, starting with 2-bromothiazole, sequential metalations can be used to introduce substituents at various positions with high precision. sigmaaldrich.com Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the copper-catalyzed direct C-H arylation of heterocycles, provide another powerful tool for regioselective functionalization. organic-chemistry.org

Precursor Design and Synthesis for Convergent Routes

A convergent synthesis strategy for this compound involves the preparation of two key building blocks that are later combined. This approach is generally more efficient and allows for greater flexibility in modifying the final structure. The logical disconnection of the target molecule points to two primary precursors: an electrophilic thiazole component, specifically 2-methyl-4-formylthiazole , and a nucleophilic nitro component, nitromethane .

The synthesis of the thiazole precursor, 2-methyl-4-formylthiazole, can be approached in several ways. A common route starts with the construction of a 2-methylthiazole ring with a suitable functional group at the C4 or C5 position that can be converted into an aldehyde. For example, a Hantzsch synthesis using thioacetamide and an appropriate α-halocarbonyl compound can yield a 2-methyl-4-substituted thiazole. patsnap.com One reported method for synthesizing a related isomer, 4-methyl-5-formylthiazole, involves the palladium-on-barium-sulfate-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This suggests that a similar reduction of 2-methylthiazole-4-carboxylic acid or its derivative would be a viable route to the required aldehyde precursor. The synthesis of the necessary carboxylic acid precursor could be achieved by reacting 2-bromo-trifluoro-ethyl acetoacetate (B1235776) with thioacetamide, followed by hydrolysis. patsnap.com Another common precursor for thiazole synthesis is 2-amino-4-methylthiazole, which can be readily synthesized from the reaction of chloroacetone with thiourea. orgsyn.org

The second precursor, nitromethane, is a widely available C1 synthon. It serves as the source for the nitrovinyl fragment. The key carbon-carbon bond-forming reaction that links these two precursors is the Henry reaction (also known as the nitroaldol reaction). organic-chemistry.orgwikipedia.org In this base-catalyzed condensation, the nucleophilic nitronate anion, formed by the deprotonation of nitromethane, attacks the electrophilic carbonyl carbon of 2-methyl-4-formylthiazole. The resulting β-nitro alcohol intermediate can then be dehydrated, often in the same pot, to yield the final product, this compound.

Optimization of Reaction Conditions and Catalyst Systems

Solvent Effects and Temperature Control in Cycloaddition Reactions

The formation of the nitrovinyl group proceeds via a nitroaldol (Henry) condensation, which is a base-catalyzed addition reaction, not a cycloaddition. organic-chemistry.org The conditions for this reaction significantly impact the yield and product distribution. The initial addition of the nitromethane anion to the aldehyde forms a β-nitro alcohol. This intermediate can often be isolated, but if the goal is the nitrovinyl product, subsequent elimination of water is required. organic-chemistry.org

The choice of solvent and temperature plays a crucial role in this two-step sequence.

Solvents: A variety of solvents can be used, including alcohols, tetrahydrofuran (B95107) (THF), and even water. organic-chemistry.orgpsu.edu Ethereal solvents are common, and in some cases, using an excess of nitromethane can also serve as the solvent. psu.edu Aqueous media have been shown to be effective for the Henry reaction, offering a more environmentally friendly option. organic-chemistry.org

Temperature: Temperature control is critical for selectivity. Lower temperatures often favor the formation and isolation of the β-nitro alcohol intermediate. mdpi.com Conversely, higher temperatures promote the subsequent dehydration step to form the desired nitroalkene. For instance, in the synthesis of 4-methyl-5-formylthiazole, a refluxing temperature of 140°C was used in xylene for a hydrogenation step, indicating that thiazole rings are stable at elevated temperatures which might be required for the dehydration. nih.gov The reversibility of the Henry reaction is a key factor; careful temperature management is needed to drive the reaction towards the desired product and prevent retro-Henry reactions. nih.gov

Table 1: Influence of Reaction Parameters on the Henry Reaction

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Low temperature favors the β-nitro alcohol intermediate; high temperature favors elimination to the nitroalkene. | -20°C to 25°C for alcohol; > 40°C to reflux for alkene. |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate and selectivity. | THF, Ethanol, Methanol, Water, Acetonitrile (B52724). |

| Base | The choice and amount of base are critical. Strong bases can lead to side reactions. | Organic bases (e.g., triethylamine, DBU), inorganic bases (e.g., NaOH, K₂CO₃), or catalytic amounts of a strong base. |

Catalytic Approaches in Thiazole and Nitrovinyl Synthesis

Catalysis is central to the efficient synthesis of both the thiazole core and the nitrovinyl moiety.

Thiazole Synthesis: The Hantzsch synthesis can be performed under catalyst-free conditions, but various catalysts can improve yield and reaction rate. organic-chemistry.org

Solid Acid Catalysts: Silica-supported tungstosilisic acid has been used as a reusable, green catalyst for one-pot, three-component Hantzsch thiazole synthesis. mdpi.com

Metal Catalysts: Palladium(II) acetate (B1210297) is effective for constructing 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org

Organocatalysts: Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioureas to form thiazoles. organic-chemistry.org 1,4-Diazabicyclo[2.2.2]octane (DABCO) has also been employed as an eco-friendly base catalyst. bepls.com

Nitrovinyl Synthesis (Henry Reaction): A wide array of catalysts has been developed to promote the Henry reaction, with a major focus on achieving high yields and enantioselectivity. mdpi.comresearchgate.net

Base Catalysts: Simple bases like alkali hydroxides, alkoxides, and amines (e.g., triethylamine, TMG) are commonly used. psu.edu

Transition Metal Catalysts: Chiral metal complexes are highly effective, particularly for asymmetric synthesis. Copper(I) and Copper(II) complexes with chiral ligands, such as bis(oxazolines), N,N'-dioxides, or diamines, are frequently employed to produce β-nitro alcohols in high enantiomeric excess. organic-chemistry.orgmdpi.comacs.org

Organocatalysts: Metal-free organocatalysts have gained prominence. These include bifunctional catalysts like thioureas and chiral guanidines, which can activate both the nucleophile and the electrophile through hydrogen bonding. mdpi.com

Table 2: Comparison of Catalytic Systems for the Henry Reaction

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Simple Bases | NaOH, Et₃N, TMG | Inexpensive, readily available. | Often require stoichiometric amounts, low selectivity, side reactions. |

| Transition Metals | Cu(OAc)₂, Cu(I)-Box, Zn(OTf)₂ | High activity and selectivity, excellent for asymmetric synthesis. | Metal contamination of product, cost of ligands, sensitivity to air/moisture. |

| Organocatalysts | Chiral thioureas, guanidines, prolinols | Metal-free, lower toxicity, high enantioselectivity. | May require higher catalyst loading, can be less active than metal catalysts. |

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of this compound while minimizing byproducts requires careful control over the Henry reaction conditions.

Stoichiometry Control: Using a large excess of the less expensive reagent, typically nitromethane, can drive the equilibrium towards product formation. psu.edu

Minimizing Side Reactions: The Henry reaction is reversible and can be plagued by side reactions. Common byproducts include those from self-condensation of the aldehyde (aldol reaction) and the Nef reaction, where the nitronate is hydrolyzed to a ketone. psu.edu Using mild bases in catalytic amounts and maintaining optimal temperature can suppress these unwanted pathways. In some cases, nitrile byproducts can form, particularly when using certain solvents like glacial acetic acid. researchgate.net

Dehydration Control: If the intermediate β-nitro alcohol is formed, the subsequent dehydration must be efficient. This can be achieved by adding a dehydrating agent or by performing the reaction at a temperature sufficient to promote elimination.

Purification: After the reaction, purification is essential to remove unreacted starting materials, the catalyst, and any byproducts. Standard techniques like column chromatography or recrystallization are typically employed to obtain the pure nitrovinyl product. nih.gov

Advanced Chemical Transformations of this compound

The 2-nitrovinyl functional group is a versatile synthetic handle, making this compound a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group activates the double bond for a variety of transformations.

Reduction: The nitro group can be selectively reduced to an amine, providing access to 2-(2-aminoethyl)thiazole (B102076) derivatives. These β-aminoethyl heterocycles are important pharmacophores. The double bond can also be reduced concurrently or selectively to yield the saturated nitro or amino compound. wikipedia.org

Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes Michael (1,4-conjugate) addition with a wide range of nucleophiles (C, N, O, S-nucleophiles). This allows for the introduction of diverse substituents at the position adjacent to the thiazole ring. rsc.org

Cycloaddition Reactions: The electron-deficient double bond of the nitrovinyl group can participate as a dipolarophile or dienophile in cycloaddition reactions. rsc.org

[3+2] Cycloadditions: It can react with 1,3-dipoles like nitrones or nitrile oxides to form five-membered heterocyclic rings such as isoxazolidines or isoxazolines. wikipedia.orgrsc.orgnih.gov

[4+2] Cycloadditions (Diels-Alder): It can act as a dienophile, reacting with conjugated dienes to form six-membered rings. This provides a powerful method for constructing complex polycyclic systems containing the thiazole moiety. rsc.orglibretexts.org

Synthesis of Other Heterocycles: The nitrovinyl group is a key building block in domino or cascade reactions for the synthesis of various other heterocyclic systems. rsc.org For instance, reactions involving Michael addition followed by an intramolecular cyclization can lead to fused heterocyclic structures.

These transformations highlight the synthetic utility of this compound as a precursor for a diverse range of more complex and potentially biologically active compounds.

Reactivity Profile of the Nitrovinyl Group in the Thiazole Context

The nitrovinyl group, a potent electron-withdrawing moiety, dictates the primary reactivity of the double bond in this compound. This group renders the β-carbon of the vinyl chain highly electrophilic and susceptible to attack by a wide array of nucleophiles. The thiazole ring, being an electron-rich heterocyclic system, can further influence this reactivity. rsc.orgboyer-research.com

The primary mode of reaction for the nitrovinyl group is Michael addition . Due to the strong polarization of the C=C double bond by the adjacent nitro group, various nucleophiles can add to the β-position. This transformation is a cornerstone of C-C and C-heteroatom bond formation. The versatility of nitroalkenes in organic synthesis is largely attributed to their ability to be converted into a range of other functional groups following such additions. mdma.ch

Key aspects of the reactivity profile include:

High Electrophilicity: The nitrovinyl fragment is a powerful electron acceptor, making it an excellent Michael acceptor for soft nucleophiles such as enolates, amines, thiols, and organometallic reagents.

Precursor to Other Functional Groups: The nitro group in the resulting adducts from Michael additions can be transformed into amines, carbonyls (via the Nef reaction), or oximes, providing access to a diverse set of substituted thiazole derivatives. mdma.ch

The reactivity of the nitrovinyl group makes this compound a valuable intermediate for the synthesis of complex heterocyclic systems, as the initial conjugate addition can be followed by further intramolecular cyclizations or functional group manipulations.

Diels-Alder Reactions and Cycloaddition Chemistry

This compound possesses functionalities that allow it to participate in Diels-Alder reactions in two distinct ways: with the thiazole system acting as the diene or the nitrovinyl group acting as the dienophile.

As a Dienophile: The electron-withdrawing nitro group makes the vinyl moiety a highly activated and potent dienophile for [4+2] cycloaddition reactions. mdma.ch It can react with a variety of electron-rich dienes in normal-electron-demand Diels-Alder reactions. This reactivity is analogous to that of other nitroalkenes, which are known to be powerful dienophiles. capes.gov.brchemtube3d.com For instance, nitro-substituted oxazoles have been shown to undergo cycloaddition with dienes. rsc.org The reaction would lead to the formation of a cyclohexene (B86901) ring fused to the thiazole, with the nitro group providing a handle for further synthetic modifications.

As a Diene: While less common due to the aromaticity of the thiazole ring, 4-alkenylthiazoles can function as dienes in [4+2] cycloadditions. nih.gov In these cases, the diene system is composed of the C4-C5 bond of the thiazole ring and the exocyclic C=C double bond. The presence of an electron-donating group at the 2-position of the thiazole, such as an amino group, has been shown to facilitate this reactivity. nih.gov However, the strongly electron-withdrawing nitro group in this compound would render the diene system electron-poor. This could potentially enable its participation in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Such reactions are valuable for constructing complex heterocyclic frameworks, including thiopyran derivatives. rsc.orgnih.gov

Furthermore, thiazolium salts, derived from thiazoles, are known to undergo [3+2] cycloaddition reactions with various electron-deficient partners, offering another pathway to complex, enantioenriched heterocyclic structures. rsc.org

Reduction and Oxidation Reactions of Specific Moieties

The different functional groups within this compound allow for selective reduction and oxidation reactions, providing access to a variety of derivatives.

Reduction of the Nitrovinyl Group: The conjugated nitroalkene moiety is readily reduced to several other important functional groups. The choice of reducing agent and reaction conditions determines the outcome, allowing for chemoselective transformations. mdma.ch The reduction of the C=C double bond, the nitro group, or both can be achieved. tandfonline.comresearchgate.net

Reduction to Nitroalkane: The selective reduction of the carbon-carbon double bond to yield 2-Methyl-4-(2-nitroethyl)thiazole can be accomplished using various reagents, most notably sodium borohydride. mdma.chacs.org Other methods include the use of Hantzsch esters or tri-n-butyltin hydride. researchgate.nettandfonline.com

Reduction to Oxime or Ketone: Under different conditions, the nitroalkene can be converted into an oxime or a ketone. For example, reduction with tin(II) chloride can lead to α-substituted oximes. mdma.ch The Nef reaction provides a classical route from a saturated nitroalkane to a ketone.

Reduction to Amine: Complete reduction of the nitrovinyl group to an aminoethyl group typically requires stronger reducing agents or catalytic hydrogenation.

| Transformation | Reagent(s) | Product | Reference(s) |

| Nitroalkene to Nitroalkane | Sodium Borohydride (NaBH₄) | 2-Methyl-4-(2-nitroethyl)thiazole | mdma.chacs.org |

| Nitroalkene to Nitroalkane | Hantzsch Ester / Silica (B1680970) Gel | 2-Methyl-4-(2-nitroethyl)thiazole | researchgate.net |

| Nitroalkene to Nitroalkane | Tri-n-butyltin hydride (Bu₃SnH) | 2-Methyl-4-(2-nitroethyl)thiazole | tandfonline.com |

| Nitroalkene to α-Alkoxy Oxime | Tin(II) Chloride (SnCl₂) / Alcohol | 2-(2-Methylthiazol-4-yl)acetaldehyde oxime ether | mdma.ch |

| Nitroalkene to Ketone/Aldehyde | Chromium(II) Chloride (CrCl₂) | (2-Methylthiazol-4-yl)acetaldehyde | tandfonline.com |

Oxidation Reactions: Oxidation can be directed at either the methyl group or the sulfur atom of the thiazole ring.

Oxidation of the Methyl Group: The methyl group at the C2 position can be oxidized. Studies on the closely related 2-methylbenzothiazole (B86508) have shown that reaction with hydroxyl radicals can lead to the formation of the corresponding aldehyde, 2-formylthiazole. nih.gov This suggests that similar conditions could convert this compound into 2-Formyl-4-(2-nitrovinyl)thiazole.

Oxidation of the Thiazole Sulfur: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using peroxy acids like m-chloroperbenzoic acid (m-CPBA). This transformation modifies the electronic properties of the ring and can be a precursor for nucleophilic substitution reactions. rsc.org

Heteroatom Functionalization and Coupling Methodologies

Further diversification of the this compound scaffold can be achieved through functionalization of the thiazole ring itself, primarily at the C5 position, or through coupling reactions.

The thiazole ring is amenable to various substitution reactions. For 2,4-disubstituted thiazoles, the C5 position is the most common site for electrophilic attack. researchgate.net

Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide) can introduce a handle at the C5 position. This new functionality can then be used in subsequent cross-coupling reactions.

Metalation and Cross-Coupling: The C5 proton can potentially be removed by a strong base to generate a lithiated or magnesiated thiazole species. This organometallic intermediate can then react with various electrophiles. More commonly, a halogenated precursor is used. The development of regioselective cross-coupling reactions, such as Negishi and Stille couplings on 2,4-dibromothiazole, highlights the feasibility of introducing aryl or alkyl groups at specific positions on the thiazole ring. lookchem.com This suggests that a 5-bromo derivative of this compound could be a versatile intermediate for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. tuwien.at

Participation in Catalytic Cycles: The thiazole motif itself can be incorporated into ligands or participate in catalytic cycles. For example, 4-methylthiazole (B1212942) derivatives have been used in dual photoredox/cobalt-catalyzed hydrofunctionalization reactions, demonstrating their compatibility with modern synthetic methods. acs.orgacs.org

These methodologies allow for the late-stage functionalization of the thiazole core, enabling the synthesis of a library of complex molecules based on the this compound template.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 2 Nitrovinyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Methyl-4-(2-nitrovinyl)thiazole is expected to show distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro group and the aromatic character of the thiazole (B1198619) ring will significantly influence the chemical shifts.

Methyl Protons (C2-CH₃): The protons of the methyl group at the C2 position of the thiazole ring would likely appear as a singlet in the upfield region, estimated around δ 2.5-2.8 ppm.

Thiazole Proton (C5-H): The single proton on the thiazole ring at the C5 position is expected to resonate as a singlet in the aromatic region, likely downfield around δ 7.5-8.0 ppm, due to the influence of the adjacent sulfur atom and the conjugated nitrovinyl group.

Vinyl Protons (-CH=CH-NO₂): The two protons of the vinyl group will be significantly deshielded by the attached nitro group. They are expected to appear as doublets in the downfield region, estimated between δ 7.0 and δ 8.5 ppm. The coupling constant (J) between these two protons would be indicative of the stereochemistry, with a larger J-value (typically >12 Hz) confirming an E (trans) configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2-CH ₃ | 2.5 - 2.8 | Singlet |

| C5-H | 7.5 - 8.0 | Singlet |

| C4-CH =CHNO₂ | 7.0 - 8.5 | Doublet |

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Methyl Carbon (C2-CH₃): This carbon is expected in the upfield region, around δ 15-20 ppm.

Thiazole Carbons: The C2 carbon, being adjacent to two heteroatoms (N and S), would be the most downfield of the ring carbons, estimated around δ 165-170 ppm. nist.gov The C4 and C5 carbons would appear in the aromatic region, with the C4 carbon (bearing the nitrovinyl group) expected around δ 150-155 ppm and the C5 carbon around δ 115-125 ppm. nist.gov

Vinyl Carbons (-CH=CH-NO₂): These carbons will be in the olefinic region, with their exact shifts influenced by the nitro group. They are predicted to be in the δ 130-145 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃ | 15 - 20 |

| C 5 | 115 - 125 |

| -C H=C HNO₂ | 130 - 145 |

| C 4 | 150 - 155 |

| C 2 | 165 - 170 |

To definitively assign these proton and carbon signals, Heteronuclear Correlation Techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously link the C5-H proton signal to the C5 carbon signal and the vinyl proton signals to their respective vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For instance, correlations would be expected from the C2-methyl protons to the C2 carbon of the thiazole ring, and from the C5-H proton to the C4 carbon.

Advanced Multi-dimensional NMR for Complex Architectures

For more complex derivatives of this compound, or for confirming stereochemical details, advanced multi-dimensional NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. In this molecule, a cross-peak between the two vinyl protons would be a key feature, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For the target molecule, a NOESY experiment could provide further confirmation of the E/Z stereochemistry of the nitrovinyl group by observing spatial correlations between the thiazole ring protons and the vinyl protons. For larger, more complex derivatives, NOESY is crucial for determining the three-dimensional conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Characteristic Absorption and Scattering Bands

The IR and Raman spectra of this compound will be dominated by bands arising from the nitro group, the vinyl group, and the methylthiazole ring. mdpi.com

Table 3: Predicted Characteristic Vibrational Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| Thiazole Ring | C=N Stretch | 1550 - 1600 |

| Thiazole Ring | Ring Stretch | 1400 - 1500 |

| C-H (vinyl) | Out-of-plane bend | 950 - 990 (for E-isomer) |

| C-H (aryl) | Stretch | 3000 - 3100 |

Interpretation of Functional Group Vibrations

Nitro Group (NO₂): The most characteristic feature in the IR spectrum will be two strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration typically appears as a very strong band in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears as a strong band between 1300-1370 cm⁻¹. The conjugation with the vinyl group and thiazole ring may shift these frequencies slightly.

Vinyl Group (C=C-H): A C=C stretching vibration is expected in the 1620-1650 cm⁻¹ region. The C-H out-of-plane bending vibration of the vinyl group is particularly diagnostic for stereochemistry. For a trans (E) isomer, a strong band is expected around 950-990 cm⁻¹.

2-Methylthiazole (B1294427) Ring: The vibrations of the thiazole ring itself will produce a series of bands. The C=N stretching vibration is typically observed in the 1550-1600 cm⁻¹ range. Other ring stretching modes (involving C-C, C-N, and C-S bonds) will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). mdpi.comresearchgate.net The C-H stretching of the lone thiazole proton will appear above 3000 cm⁻¹. The vibrations associated with the C-S bond are generally weak and appear at lower frequencies (600-800 cm⁻¹).

The combination of these NMR and vibrational spectroscopy techniques provides a powerful and complementary approach to the complete and unambiguous structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular formula of compounds and providing insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₆H₆N₂O₂S, HRMS is crucial for confirming this composition against other possibilities. The exact mass calculated for this formula provides a definitive confirmation of the compound's identity when compared with experimental data.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂S |

| Monoisotopic Mass | 186.0150 g/mol |

| Calculated Exact Mass | 186.01500 |

| Nominal Mass | 186 g/mol |

This high level of precision is essential for distinguishing between isomers and compounds with very similar masses, a common challenge in the analysis of complex organic molecules.

Fragmentation Pathways and Structural Insights

Electron impact (EI) mass spectrometry causes the molecule to fragment in predictable ways, offering a "fingerprint" that aids in structural elucidation. The fragmentation of thiazole derivatives often involves characteristic cleavages of the ring and its substituents.

For nitro-substituted thiazoles, common fragmentation patterns include the loss of the nitro group (NO₂) and subsequent cleavages of the thiazole ring. nih.gov In analogous compounds, such as 2-methyl-4-(4-nitrophenyl)thiazole, prominent fragment ions result from the elimination of an NO₂ radical and a neutral NO molecule. nih.gov This is often followed by the cleavage of the thiazole ring itself. nih.gov

In the case of this compound, the fragmentation would likely proceed through the following key steps:

Molecular Ion Peak (M⁺): The initial ion formed upon electron impact, corresponding to the intact molecule.

Loss of Nitro Group: A common fragmentation pathway for nitro compounds is the loss of NO₂ (46 Da), leading to a significant [M-46]⁺ fragment ion.

Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to characteristic fragments. For instance, cleavage can occur adjacent to the sulfur atom.

Vinyl Group Fragmentation: The nitrovinyl side chain can also fragment, potentially losing parts of the vinyl group or undergoing rearrangement.

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule. researchgate.netnih.gov

Table 2: Predicted Major Fragmentation Ions for this compound

| Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]⁺ | C₆H₆N₂O₂S⁺ | 186 |

| [M-NO₂]⁺ | C₆H₆NS⁺ | 140 |

| [M-CH=CHNO₂]⁺ | C₄H₄NS⁺ (Thiazole fragment) | 100 |

| [CH₃-C≡S]⁺ | Thioacetylium ion | 59 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of its constituent atoms. The analysis would confirm the planarity of the thiazole ring and provide precise measurements of all bond lengths and angles.

Table 3: Expected Bond Parameters from X-ray Crystallography

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| C=C (vinyl) | ~1.34 Å | Confirms the double bond character. |

| C-N (nitro) | ~1.47 Å | Indicates the bond between the vinyl carbon and the nitro group. |

| N-O (nitro) | ~1.22 Å | Characteristic of a nitro group. |

| Thiazole Ring Bonds | C-S: ~1.72 Å, C=N: ~1.30 Å, C-C: ~1.37 Å | Confirms the aromatic character and structure of the thiazole ring. |

The geometry of the nitrovinyl group relative to the thiazole ring is of particular interest, as it influences the molecule's electronic properties and potential reactivity.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. eurjchem.com This includes identifying and characterizing intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net

For this compound, potential intermolecular interactions include:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the methyl group or thiazole ring and oxygen atoms of the nitro group on neighboring molecules. researchgate.net

π-π Stacking: The planar thiazole rings may stack on top of each other, contributing to crystal stability.

S···O Interactions: Close contacts between the sulfur atom of one molecule and an oxygen atom of a nitro group on another.

Understanding these interactions is key to explaining the solid-state properties of the compound, such as its melting point and solubility. The crystal packing arrangement is determined by the interplay of these forces to achieve the most stable lattice energy. eurjchem.com

Chromatographic and Separation Techniques in Analytical Chemistry

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for the purification and analysis of synthesized compounds like this compound.

The primary chromatographic techniques used would include:

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of compound purity. nih.gov A suitable solvent system (mobile phase) would be developed to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase). nih.gov

Column Chromatography: Used for the purification of the compound on a larger scale. nih.gov The crude product mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (mobile phase) is passed through to elute the components at different rates, allowing for the isolation of the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient separation technique used for final purity analysis and quantification. nih.gov A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound under specific conditions serves as an identifier. HPLC is also used to isolate and purify products of reactions, such as in the study of microsomal nitroreduction of related thiazole compounds. nih.gov

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica gel | Hexane/Ethyl Acetate (B1210297) mixture | Reaction monitoring, purity check |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Purification of synthesized compound |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water gradient | Final purity assessment, quantification |

These chromatographic methods are indispensable tools in the synthesis and analysis of this compound, ensuring the purity of the material used for further spectroscopic and biological studies. nih.govnih.gov

Computational and Theoretical Investigations into the Molecular Architecture and Reactivity of 2 Methyl 4 2 Nitrovinyl Thiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary method for investigating the structural and spectral characteristics of organic molecules, including various thiazole (B1198619) derivatives. irjweb.comnih.gov Calculations are commonly performed using the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency for optimizing molecular geometries and predicting electronic properties. kbhgroup.inresearchgate.netresearchgate.net

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For thiazole derivatives, DFT calculations are used to predict key bond lengths, bond angles, and dihedral angles. scielo.org.mx

Table 1: Predicted Bond Characteristics in Thiazole Derivatives

| Parameter | Description | Typical Predicted Value/Characteristic | Reference |

|---|---|---|---|

| Thiazole Ring | Planarity | Root mean square (r.m.s.) deviation is typically very low (e.g., 0.0032 Å). | nih.gov |

| C=N Bond | Thiazole Ring Double Bond | A characteristic feature of the heterocyclic ring. | irjweb.com |

| C-S Bond | Thiazole Ring Single Bond | A key bond defining the thiazole heterocycle. | irjweb.com |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the stretching and bending of C-H, C=N, C-S, and NO₂ bonds. nih.gov

Theoretical frequencies are often scaled by a specific factor (e.g., 0.966) to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. nih.gov For 2-Methyl-4-(2-nitrovinyl)thiazole, characteristic vibrational modes would be expected. For instance, studies on similar molecules have identified the asymmetric stretching of the isocyanate moiety (a different functional group) near 2282 cm⁻¹, and nitro group modes are also well-defined. nih.gov The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in distinct regions of the IR spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | ~1569 | nih.gov |

| NO₂ | Symmetric Stretch | ~1339 | nih.gov |

| C=N (Thiazole) | Stretching | ~1546-1628 | researchgate.netnih.gov |

| C-S (Thiazole) | Stretching | ~712-725 | researchgate.net |

Electronic Structure Analysis

The electronic properties of a molecule are paramount to understanding its reactivity, stability, and optical characteristics. DFT provides robust methods for analyzing the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small energy gap suggests that the molecule is more polarizable, requires less energy for excitation, and is generally more reactive. irjweb.com In contrast, a large energy gap implies high stability and lower chemical reactivity. irjweb.com For thiazole derivatives, the HOMO is often distributed over the thiazole ring and electron-donating groups, while the LUMO is concentrated on electron-withdrawing moieties. mdpi.com In this compound, the electron-withdrawing nitrovinyl group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which in turn indicates high reactivity and charge transfer interactions within the molecule. nih.gov Computational studies on similar nitro-containing heterocyclic systems have reported energy gaps in the range of 3.42 eV to 4.70 eV. irjweb.comresearchgate.net

Table 3: Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Nitro-substituted Thiazole Derivative | -6.11 | -2.88 | 3.23 | nih.gov |

| Phenyl-Thiazole Hydrazone Derivative | N/A | N/A | 3.51 | researchgate.net |

| Benzo-imidazolyl Thiazole Amine | -5.53 | -0.83 | 4.70 | irjweb.com |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. kbhgroup.in The MEP map illustrates regions of varying electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making it a strong nucleophilic site. kbhgroup.in The hydrogen atoms of the vinyl group and potentially the thiazole ring would likely exhibit positive potential, indicating electrophilic sites. The nitrogen atom in the thiazole ring and the sulfur atom also contribute to the electrostatic landscape, influencing intermolecular interactions. irjweb.com

Global Reactivity Descriptors and Chemical Hardness/Softness

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -½(EHOMO + ELUMO). researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = ½(ELUMO - EHOMO). researchgate.netirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of electron cloud polarization. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated from the chemical potential (μ ≈ -χ) and hardness as ω = μ²/2η. irjweb.com

For reactive molecules like nitro-substituted thiazoles, one would expect a lower value for chemical hardness and a higher value for softness and the electrophilicity index, consistent with the small HOMO-LUMO gap. nih.govirjweb.com

Table 4: Calculated Global Reactivity Descriptors for an Analogous Thiazole Derivative

| Parameter | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| Electronegativity (χ) | -½(EHOMO + ELUMO) | 2.24 | irjweb.com |

| Chemical Hardness (η) | ½(ELUMO - EHOMO) | 2.24 | irjweb.com |

| Chemical Softness (S) | 1/η | 0.45 | irjweb.com |

Note: The values in the table are derived from a study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine and serve as an illustrative example of the typical range for such descriptors. irjweb.com

Tautomerism and Conformational Studies

The structural dynamics of this compound are governed by the potential for tautomerism and the conformational flexibility of its nitrovinyl substituent. These aspects are crucial for understanding its stability and reactivity.

While no specific studies on the tautomerism of this compound are available, insights can be drawn from computational studies on other heterocyclic systems. For instance, theoretical investigations into 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), an insensitive high-energy material, have revealed the existence of multiple tautomeric forms. researchgate.net These studies, employing density functional theory (DFT), have shown that the energy barriers for interconversion between tautomers can be relatively low, suggesting that a dynamic equilibrium may exist. researchgate.net

In the case of this compound, potential tautomers could arise from proton migration from the methyl group to the thiazole nitrogen or the nitro group. The relative stability of these tautomers would be influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. Based on studies of similar heterocyclic systems, it is plausible that the canonical form of this compound is the most stable. However, the presence of other tautomers in small quantities, or as transient intermediates in reactions, cannot be ruled out.

A hypothetical energetic landscape for the tautomers of this compound could be estimated using computational methods like DFT. The table below presents a hypothetical representation of such data, drawing parallels from studies on other heterocyclic compounds.

| Tautomeric Form | Relative Energy (kcal/mol) |

| This compound (Canonical) | 0.0 |

| 2-Methylene-4-(2-nitrovinyl)-2,3-dihydrothiazole | +15.2 |

| 2-Methyl-4-(1-nitro-2-propenyl)thiazole (aci-nitro form) | +25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of tautomerism in heterocyclic systems.

The conformational flexibility of this compound is largely determined by the rotational barrier around the single bond connecting the nitrovinyl group to the thiazole ring, and the rotation of the nitro group itself. Computational studies on the internal rotational barriers of the nitro group in substituted aromatic compounds provide valuable comparative data. For example, DFT calculations on 4-nitrotoluene (B166481) have shown an average rotational barrier of 6.92 kcal/mol for the nitro group. nih.gov

The rotation of the entire nitrovinyl group relative to the thiazole ring would likely have a higher energy barrier due to steric hindrance and the disruption of π-conjugation between the ring and the vinyl system. The planarity of the molecule is favored for maximum electronic delocalization. DFT studies on other conjugated systems, such as N-benzhydrylformamides, have been used to successfully calculate rotational barriers, with values in the range of 20-23 kcal/mol for the formyl group rotation. mdpi.com A similar range could be anticipated for the nitrovinyl group rotation in the target molecule.

Below is a table of estimated rotational barriers for this compound, based on data from analogous systems.

| Rotational Motion | Estimated Rotational Barrier (kcal/mol) |

| Rotation of the nitro group | ~7 |

| Rotation of the nitrovinyl group relative to the thiazole ring | ~20-25 |

Note: The data in this table is an estimation based on computational studies of analogous molecular structures and is for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by characterizing transition states and mapping out energetic pathways. For this compound, a key reaction type is the Michael addition, owing to the electron-withdrawing nature of the nitrovinyl group.

A detailed computational study on the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, a structurally similar nitroalkene, provides a strong model for understanding the reactions of this compound. nih.gov In this study, DFT calculations were used to identify and characterize the transition states for each step of the reaction. nih.gov

For a Michael addition to this compound, the key transition state would involve the formation of the new carbon-carbon bond between the nucleophile and the β-carbon of the nitrovinyl group. Computational analysis would likely reveal a transition state where the negative charge is delocalized onto the nitro group, which acts as a powerful electron sink. nih.gov The geometry of this transition state, including the bond lengths of the forming and breaking bonds, would be critical in determining the reaction's stereochemical outcome.

A hypothetical transition state for the Michael addition of a generic nucleophile (Nu⁻) to this compound is depicted below, with key interacting atoms.

| Interacting Atoms | Description of Interaction |

| Nu and Cβ (of nitrovinyl) | Formation of a new C-C bond |

| Cα-Cβ bond (of nitrovinyl) | Lengthening of the double bond |

| N-O bonds (of nitro group) | Delocalization of negative charge |

The energetic profile of a reaction pathway maps the changes in energy as the reactants are converted into products, passing through transition states and intermediates. For the Michael addition to this compound, a computational study would likely reveal a multi-step process.

Drawing from the study on the Michael addition to trans-β-nitrostyrene, the proposed pathway would involve:

Formation of a pre-reaction complex between the nucleophile and this compound.

The C-C bond-forming transition state, which is often the rate-determining step. nih.gov

Formation of a nitronate intermediate, where the negative charge is localized on the nitro group.

Protonation of the nitronate intermediate to yield the final product.

The energetic profile for such a reaction would show the relative energies of the reactants, intermediates, transition states, and products. The activation energy, determined by the energy difference between the reactants and the highest energy transition state, would dictate the reaction rate.

An illustrative energetic profile for the Michael addition to this compound is presented in the table below, with hypothetical energy values based on analogous reactions.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State 1 (C-C bond formation) | +18.7 |

| Nitronate Intermediate | -5.3 |

| Transition State 2 (Protonation) | +12.1 |

| Product | -15.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous Michael addition reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-4-(2-nitrovinyl)thiazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation of thioureas with α-haloketones or via multi-step nucleophilic substitution. For nitrovinyl functionalization, a Michael addition or nitroalkene formation using nitrating agents (e.g., HNO₃/AcOH) under controlled temperatures (0–5°C) is recommended. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) significantly influence regioselectivity and yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures structural integrity.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the thiazole core and nitrovinyl substituents. In H NMR, the thiazole proton resonates at δ 7.2–7.5 ppm, while the nitrovinyl protons appear as doublets (δ 6.8–7.1 ppm, Hz). Infrared (IR) spectroscopy identifies C=N (1640–1680 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation and fragmentation patterns .

Q. What are the key stability considerations for nitrovinyl-containing thiazoles during storage and handling?

- Methodological Answer : Nitrovinyl groups are sensitive to light and heat. Store compounds in amber vials at –20°C under inert gas (N₂/Ar). Degradation can be monitored via HPLC-UV (λ = 254 nm) to detect nitro reduction byproducts. Avoid prolonged exposure to basic conditions, which may induce nitro group elimination .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the reactivity of the nitrovinyl group?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the thiazole enhance the electrophilicity of the nitrovinyl moiety, facilitating nucleophilic attacks (e.g., in Michael additions). Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent σ values with reaction rates . Contrastingly, electron-donating groups (e.g., –OCH₃) reduce reactivity but improve solubility for biological assays .

Q. What experimental design strategies mitigate contradictions in biological activity data for nitrovinyl-thiazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., TK6 lymphocytes) and passage numbers.

- Include positive controls (e.g., doxorubicin for cytotoxicity).

- Employ CREST staining in micronucleus assays to distinguish true genotoxicity from artifacts .

- Validate dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst loading) across two levels. Response surface methodology (RSM) identifies interactions affecting yield and purity. For example, higher temperatures (50°C) in DMF increase nitrovinyl formation but risk byproducts; triethylamine (10 mol%) maximizes regioselectivity .

Q. What mechanistic insights explain the antimicrobial activity of nitrovinyl-thiazoles against drug-resistant strains?

- Methodological Answer : Nitrovinyl-thiazoles likely inhibit bacterial DNA gyrase or disrupt membrane potential via redox cycling of the nitro group. Use fluorescent probes (e.g., DiBAC₄) to monitor membrane depolarization in Staphylococcus aureus. Compare MIC values against wild-type vs. efflux pump-deficient strains to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.